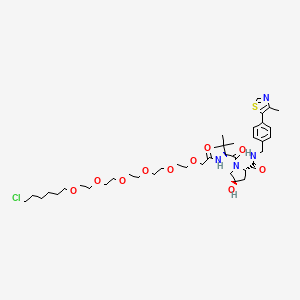
E3 ligase Ligand-Linker Conjugates 9
Descripción general
Descripción
Mecanismo De Acción
VH032-PEG6-C4-Cl ejerce sus efectos induciendo la degradación de proteínas diana a través del sistema ubiquitina-proteasoma. El compuesto se une a la ligasa de ubiquitina E3 de von Hippel-Lindau, que etiqueta la proteína diana para su degradación. El conector de polietilenglicol facilita la interacción entre el ligando y la proteína diana, lo que lleva a su ubiquitinación y posterior degradación .
Análisis Bioquímico
Biochemical Properties
E3 Ligase Ligand-Linker Conjugates 9 interacts with several enzymes and proteins. It incorporates a ligand for the E3 ubiquitin ligase, which plays a crucial role in the ubiquitin-proteasome system . This system is responsible for protein degradation, regulation of protein-protein interactions, and protein trafficking .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By targeting proteins for ubiquitination and degradation, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of target proteins .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome system, a crucial metabolic pathway in cells . It interacts with the E3 ubiquitin ligase, an enzyme that plays a key role in this pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with the E3 ubiquitin ligase and the subsequent ubiquitination of target proteins .
Subcellular Localization
The subcellular localization of this compound is associated with the E3 ubiquitin ligase, which is found in various compartments within the cell . The activity and function of this compound are influenced by its localization within the cell .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de VH032-PEG6-C4-Cl implica la conjugación de ligandos para la ligasa de ubiquitina E3 y un conector de 25 átomos de longitud. El conector del enlace es un grupo halógeno. La ruta sintética típicamente incluye los siguientes pasos:
Formación del ligando de von Hippel-Lindau: Esto implica la síntesis del ligando de von Hippel-Lindau basado en (S,R,S)-AHPC.
Unión del conector de polietilenglicol: El conector de polietilenglicol de 6 unidades se une al ligando de von Hippel-Lindau.
Incorporación del grupo halógeno: El grupo halógeno se introduce en el conector para formar el compuesto final.
Métodos de Producción Industrial
La producción industrial de VH032-PEG6-C4-Cl sigue rutas sintéticas similares pero a mayor escala. El proceso implica:
Síntesis a granel del ligando de von Hippel-Lindau: .
Unión a gran escala del conector de polietilenglicol: .
Introducción del grupo halógeno en cantidades a granel: .
Purificación y control de calidad: para asegurar que el compuesto cumple con los estándares de pureza requeridos.
Análisis De Reacciones Químicas
Tipos de Reacciones
VH032-PEG6-C4-Cl experimenta varios tipos de reacciones químicas, incluyendo:
Reacciones de sustitución: El grupo halógeno puede ser sustituido por otros grupos funcionales.
Reacciones de oxidación y reducción: El compuesto puede sufrir oxidación y reducción bajo condiciones específicas.
Reactivos y Condiciones Comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas y tioles. Las condiciones típicamente implican solventes como dimetilsulfóxido y temperaturas que van desde la temperatura ambiente hasta 80 °C.
Reacciones de oxidación y reducción: Se utilizan comúnmente reactivos como el peróxido de hidrógeno para la oxidación y el borohidruro de sodio para la reducción.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos de VH032-PEG6-C4-Cl, dependiendo de los reactivos y las condiciones utilizadas .
Aplicaciones Científicas De Investigación
VH032-PEG6-C4-Cl tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como una herramienta para estudiar los procesos de degradación de proteínas y ubiquitinación.
Biología: Se emplea en ensayos basados en células para inducir la degradación de proteínas específicas, como GFP-HaloTag7.
Medicina: Posibles aplicaciones en terapias de degradación de proteínas dirigidas para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y biotecnológicos
Comparación Con Compuestos Similares
Compuestos Similares
VH032-PEG5-C6-Cl: Otro HaloPROTAC con una longitud de conector diferente.
VH032-PEG4-C4-Cl: Un compuesto similar con un conector de polietilenglicol más corto.
Singularidad
VH032-PEG6-C4-Cl es único debido a su longitud de conector específica y la incorporación del ligando de von Hippel-Lindau basado en (S,R,S)-AHPC. Esta combinación permite la degradación eficiente de las proteínas diana en ensayos basados en células, lo que lo convierte en una herramienta valiosa en la investigación científica .
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H63ClN4O10S/c1-30-36(56-29-43-30)32-11-9-31(10-12-32)26-42-38(48)34-25-33(46)27-45(34)39(49)37(40(2,3)4)44-35(47)28-55-24-23-54-22-21-53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-41/h9-12,29,33-34,37,46H,5-8,13-28H2,1-4H3,(H,42,48)(H,44,47)/t33-,34+,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGXWMDJELQVSW-WYMKREKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H63ClN4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801100417 | |
| Record name | L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835705-59-3 | |
| Record name | L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835705-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide](/img/structure/B560506.png)

![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrochloride](/img/structure/B560512.png)







